molecular formula C15H24O2 B14318867 6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one CAS No. 112239-72-2

6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one

Cat. No.: B14318867
CAS No.: 112239-72-2
M. Wt: 236.35 g/mol
InChI Key: FVWXOTXIQKDBTG-UHFFFAOYSA-N
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Description

6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one is a complex organic compound known for its unique structure and properties. This compound is characterized by a cyclohexene ring substituted with a hydroxy-methylheptenyl group and a methyl group. It is a triterpenoid, a class of chemical compounds composed of three terpene units with a molecular formula of C30H46O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of specialized equipment to handle the complex reactions involved .

Chemical Reactions Analysis

Types of Reactions

6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the double bonds can produce saturated hydrocarbons .

Scientific Research Applications

6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triterpenoids with variations in their functional groups and ring structures. Examples include:

Uniqueness

What sets 6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one apart is its specific arrangement of functional groups and the presence of both a hydroxy-methylheptenyl group and a methyl group on the cyclohexene ring. This unique structure contributes to its distinct chemical and biological properties .

Properties

112239-72-2

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

6-(7-hydroxy-6-methylhept-5-en-2-yl)-3-methylcyclohex-2-en-1-one

InChI

InChI=1S/C15H24O2/c1-11-7-8-14(15(17)9-11)13(3)6-4-5-12(2)10-16/h5,9,13-14,16H,4,6-8,10H2,1-3H3

InChI Key

FVWXOTXIQKDBTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(CC1)C(C)CCC=C(C)CO

Origin of Product

United States

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